molecular formula C14H11ClF3NO B13866248 (S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole

(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole

Cat. No.: B13866248
M. Wt: 301.69 g/mol
InChI Key: PAJSTJIQOPQECB-ZDUSSCGKSA-N
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Description

(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyclopropylethynyl group, and a chloro substituent on a dihydrobenzo[c]isoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne precursors . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Isoxazoles: These compounds share the trifluoromethyl group and isoxazole core but differ in other substituents.

    Cyclopropylethynyl Derivatives: Compounds with the cyclopropylethynyl group but different core structures.

    Chloro-substituted Isoxazoles: Isoxazoles with chloro substituents but lacking the trifluoromethyl and cyclopropylethynyl groups.

Uniqueness

(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole is unique due to the combination of its trifluoromethyl, cyclopropylethynyl, and chloro substituents on the isoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11ClF3NO

Molecular Weight

301.69 g/mol

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydro-2,1-benzoxazine

InChI

InChI=1S/C14H11ClF3NO/c15-10-3-4-12-11(7-10)13(8-20-19-12,14(16,17)18)6-5-9-1-2-9/h3-4,7,9,19H,1-2,8H2/t13-/m0/s1

InChI Key

PAJSTJIQOPQECB-ZDUSSCGKSA-N

Isomeric SMILES

C1CC1C#C[C@@]2(CONC3=C2C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(CONC3=C2C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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